5-Bromo-6-(difluoromethoxy)nicotinonitrile
Overview
Description
5-Bromo-6-(difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C7H3BrF2N2O . It has an average mass of 249.012 Da and a monoisotopic mass of 247.939667 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI codeInChI=1S/C7H3BrF2N2O/c7-6-1-5 (2-8)3-9-4-6/h1,3-4H
. The canonical SMILES representation is C1=C (C=NC=C1Br)C#N
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 249.01 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Synthesis and Characteristics
- Synthesis and Structural Analysis : The synthesis of 5-Bromo-nicotinonitrile, a related compound, involves chlorinating 5-Bromo-nicotinic acid with SOCl2, followed by reactions with ammonium aqueous and POCl3. The structures of intermediates and the target product are characterized using FT-IR and 1H NMR, indicating a method with a total yield of over 48% (Chen Qi-fan, 2010).
Bronchodilation Properties
- Synthesis and Bronchodilation Effect : A synthesis pathway for nicotinonitriles, including reactions with 2-bromonicotinonitrile, leads to compounds with significant bronchodilation properties. One compound demonstrated threefold potency compared to theophylline, a standard reference, in tracheal rings with histamine standard method (E. A. Soliman et al., 2017).
Antiprotozoal Activity
- Synthesis and Antiprotozoal Activity : The synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinonitrile-d4, derived from a similar compound, demonstrates potential for antiprotozoal activity. This synthesis involves a Heck coupling reaction and selective bromination, highlighting its potential in treating diseases caused by protozoa (M. Ismail & D. Boykin, 2004).
Molecular Modeling and Biological Evaluation
- Modeling and Biological Activities : A study involving the synthesis of nicotinonitrile derivatives for biological evaluation, including 2-amino nicotinonitrile, sheds light on the potential use of these compounds in medicinal chemistry. Molecular modeling supports the biological properties observed, hinting at the diverse applications of such compounds (Chandrasekhar Challa et al., 2021).
Properties
IUPAC Name |
5-bromo-6-(difluoromethoxy)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2O/c8-5-1-4(2-11)3-12-6(5)13-7(9)10/h1,3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVZVRLGLOPSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OC(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.